3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Description
3-(Methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative characterized by a nitro group at the 4-position, a methylamino substituent at the 3-position, and a 3-(trifluoromethyl)phenyl carboxamide moiety.
Pyrazole carboxamides are known for their versatility in drug design due to their ability to engage in hydrogen bonding (via carboxamide and nitro groups) and enhance lipophilicity (via trifluoromethyl groups) .
Properties
IUPAC Name |
3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O3/c1-16-10-9(20(22)23)6-19(18-10)11(21)17-8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,16,18)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFZMZWMDAZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide may exhibit anticancer properties. The nitro group is known to play a role in the modulation of biological activity, potentially impacting cancer cell proliferation and survival pathways. Studies have focused on the compound's ability to inhibit specific kinases involved in tumor growth, suggesting a pathway for the development of novel anticancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The presence of the methylamino and nitro groups may enhance its interaction with inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as rheumatoid arthritis or other inflammatory diseases.
Agricultural Applications
Pesticide Development
Due to its structural characteristics, this compound is being explored for use in pesticide formulations. Its ability to interact with biological systems makes it a candidate for developing novel agrochemicals that can target pests more effectively while minimizing environmental impact.
Material Science
Polymer Additives
The compound's unique properties allow it to be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials used in electronics and automotive industries.
Analytical Chemistry
Reagent for Chemical Synthesis
In analytical chemistry, this compound can serve as a reagent in synthetic pathways. Its reactive functional groups enable it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Potential of Pyrazole Derivatives" | Pharmaceutical Research | Demonstrated that pyrazole derivatives exhibit selective inhibition of cancer cell lines, suggesting potential therapeutic applications. |
| "Evaluation of Nitro Compounds in Agrochemistry" | Agricultural Chemistry | Found that nitro-substituted compounds show increased efficacy against specific pests compared to traditional pesticides. |
| "Thermal Properties of Fluorinated Polymers" | Material Science | Identified that incorporating trifluoromethyl groups into polymers significantly improved thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor or modulator of its target pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Bioactivity
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations:
- Nitro vs. Methoxy Groups : The nitro group in the target compound likely reduces solubility compared to methoxy-substituted analogs (e.g., ), but may enhance electrophilic reactivity for covalent binding in agrochemical targets.
- Trifluoromethyl Phenyl vs. Benzyl : The 3-(trifluoromethyl)phenyl carboxamide in the target compound offers a balance between steric accessibility and metabolic resistance, contrasting with the bulkier benzyl group in ’s sulfonamide derivative .
- Methylamino vs.
Challenges:
- The nitro group’s electron-withdrawing nature may complicate subsequent reactions, requiring careful optimization of reaction conditions.
- Regioselectivity in pyrazole substitution must be controlled to avoid byproducts .
Biological Activity
3-(Methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide, with the CAS number 318517-36-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and molecular modeling studies related to this compound, highlighting its mechanisms of action and efficacy against various cancer cell lines.
- Molecular Formula : C12H10F3N5O3
- Molecular Weight : 329.23 g/mol
- Density : 1.57 g/cm³ (predicted)
- pKa : 9.98 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoromethyl-substituted phenyl groups. The detailed synthetic route can be referenced in recent literature focusing on pyrazole derivatives as anticancer agents .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2). The following table summarizes the inhibitory concentrations (IC50) observed in different studies:
The compound's mechanism of action includes the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes indicative of programmed cell death .
Microtubule Destabilization
The compound has been identified as a microtubule-destabilizing agent, which is critical for its anticancer effects. At a concentration of 20 µM, it demonstrated a reduction in microtubule assembly by approximately 40% to 52% . This destabilization is crucial for inhibiting cancer cell proliferation and promoting apoptosis.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives, including this compound, have shown promise as anti-inflammatory agents. They inhibit pro-inflammatory cytokines and pathways involved in inflammation . This dual activity enhances its potential therapeutic applications.
Case Studies
Several case studies have explored the biological activity of similar pyrazole compounds:
- Study on MDA-MB-231 Cells : In vitro assays indicated that compounds with similar structures induced apoptosis through caspase activation and cell cycle arrest at G2/M phase .
- Evaluation Against HepG2 Cells : The compound exhibited significant cytotoxicity with an IC50 value that supports its potential in liver cancer therapy .
- Microtubule Disruption Studies : Research demonstrated that related compounds could effectively disrupt microtubule dynamics, leading to enhanced antitumor efficacy in various cancer models .
Molecular Modeling Studies
Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cell cycle regulation and apoptosis. The binding affinity and interaction patterns provide insights into its potential as a lead compound for further drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(methylamino)-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach. First, construct the pyrazole core through cyclocondensation of β-keto esters with hydrazine derivatives. Next, introduce the nitro group at position 4 via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Methylamino substitution at position 3 is achieved by nucleophilic displacement using methylamine in anhydrous DMF. Finally, carboxamide formation at position 1 involves coupling 3-(trifluoromethyl)phenyl isocyanate with the intermediate pyrazole under catalytic DMAP. Yield optimization requires strict temperature control during nitration (~70% yield) and inert atmospheres for amide coupling (Ar/N₂) to prevent hydrolysis .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4: δ ~160 ppm in ¹³C NMR; trifluoromethyl phenyl: δ 7.5–8.0 ppm in ¹H NMR).
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify key functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, carboxamide C=O ~1680 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve positional isomerism and confirm stereoelectronic effects of the trifluoromethyl group .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays or cellular viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, A549). The nitro group may act as a hydrogen-bond acceptor, while the trifluoromethyl moiety enhances lipophilicity for membrane penetration. Include positive controls (e.g., erlotinib for EGFR) and assess IC₅₀ values at 48–72 hours .
Advanced Research Questions
Q. How can substituent effects at the 3-(methylamino) and 4-nitro positions be systematically analyzed to optimize bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., ethylamino, dimethylamino at position 3; sulfonyl or cyano groups at position 4).
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and docking studies (AutoDock Vina) to predict binding affinities to target proteins.
- Solubility-Permeability Balance : Replace nitro with polar groups (e.g., carboxyl) to improve aqueous solubility, but monitor LogP changes (e.g., trifluoromethyl increases LogP by ~1.2 units) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ across studies)?
- Methodology :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >0.1% can skew results.
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation (e.g., CYP3A4/5) using liver microsomes. The methylamino group may undergo N-demethylation, altering activity .
Q. How does the trifluoromethyl group influence pharmacokinetic properties, and what are its metabolic liabilities?
- Methodology :
- Metabolic Profiling : Incubate with hepatocytes and analyze metabolites via LC-MS/MS. The CF₃ group is generally stable but may undergo defluorination under oxidative stress.
- Plasma Protein Binding : Use equilibrium dialysis; CF₃ increases binding to albumin, reducing free drug concentration.
- In Vivo Half-Life : Compare analogs with/without CF₃ in rodent models; CF₃ can extend t½ by ~30% due to reduced renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

